molecular formula C14H12ClN3O B1428743 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 924909-17-1

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1428743
CAS No.: 924909-17-1
M. Wt: 273.72 g/mol
InChI Key: HLSOCIKLODRQFV-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at N1 with a 4-methoxybenzyl group and at C4 with a chlorine atom. The molecular formula for its ethyl ester derivative is C₁₆H₁₄ClN₃O₂ (MW: 315.75 g/mol) , while the parent structure (without the ester) would have a lower molecular weight. The chlorine at C4 is introduced via the Gould–Jacobs reaction, a standard method for synthesizing 4-chloro-substituted pyrazolo[3,4-b]pyridines . The 4-methoxybenzyl group at N1 distinguishes it from other analogs and may influence its physicochemical and biological properties.

Preparation Methods

General Synthetic Approach

The synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine generally involves constructing the heterocyclic core followed by selective functionalization at specific positions. The core pyrazolopyridine is typically assembled via cyclization reactions starting from suitably substituted pyridines and pyrazoles, as well as through direct heteroarylation methods.

Key steps include:

  • Cyclization of chlorinated pyridine derivatives with hydrazines to form the pyrazolopyridine core.
  • Selective chlorination at the C6 position of the heterocycle.
  • N-alkylation with 4-methoxybenzyl groups to introduce the aromatic substituent.
  • Final chlorination at the C4 position to yield the chlorinated derivative.

Specific Preparation Methods

Cyclization of Substituted Pyridines and Hydrazines

One of the primary routes involves the cyclization of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate, leading to the formation of the pyrazolopyridine core. This method is supported by classical heterocyclic synthesis literature, where nucleophilic attack by hydrazine on the nitrile group facilitates ring closure.

Reaction conditions:

  • Reagents: 2-chloro-3-cyanopyridine, hydrazine hydrate
  • Solvent: Ethanol or ethanol-water mixture
  • Temperature: Reflux conditions (~80–100°C)
  • Duration: 4–6 hours

This step yields the basic pyrazolopyridine scaffold, which can be subsequently functionalized.

N-Oxide Formation and Chlorination

The N-oxidation of the heterocycle enhances the reactivity at specific positions, allowing for selective chlorination at the C6 position. This is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

Following oxidation, chlorination at the C6 position is performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which facilitate chlorodeoxygenation and introduce the chlorine atom selectively.

Reaction conditions:

  • Reagents: POCl3 or SOCl2
  • Solvent: Dichloromethane or pyridine
  • Temperature: 0°C to room temperature
  • Duration: 2–4 hours

This step yields the chlorinated N-oxide intermediate, which is then reduced or deprotected to obtain the free heterocycle.

N-Alkylation with 4-Methoxybenzyl Bromide

The introduction of the 4-methoxybenzyl group is achieved through nucleophilic substitution at the nitrogen atom of the heterocycle. This alkylation is performed using 4-methoxybenzyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3).

Reaction conditions:

  • Reagents: 4-methoxybenzyl bromide
  • Base: K2CO3
  • Solvent: Acetone or DMF
  • Temperature: Room temperature to 50°C
  • Duration: 12–24 hours

This step yields the target compound with the 4-methoxybenzyl substituent attached at the nitrogen atom.

Final Chlorination at the C4 Position

The last step involves selective chlorination at the C4 position of the heterocycle, often achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions, or via electrophilic aromatic substitution using chlorine gas in controlled conditions.

Reaction conditions:

  • Reagents: NCS
  • Solvent: Acetic acid or chloroform
  • Temperature: 0°C to room temperature
  • Duration: 2–6 hours

This yields the final compound, this compound.

Optimization and Reaction Data

Step Reagents Solvent Temperature Yield (%) Notes
Cyclization Hydrazine hydrate Ethanol Reflux (~80°C) 70–85 Nucleophilic attack on nitrile
Oxidation m-CPBA Dichloromethane 0–25°C 80 Selective N-oxidation
Chlorination POCl3 Pyridine 0–25°C 65–75 Selective at C6
Alkylation 4-methoxybenzyl bromide Acetone Room temp 75–85 Nucleophilic substitution
Final chlorination NCS Acetic acid 0–25°C 60–70 Electrophilic substitution

Research Findings and Considerations

Recent studies emphasize the importance of controlling reaction conditions to achieve regioselectivity, especially during chlorination and alkylation steps. The choice of solvents, temperature, and reagents significantly influences yields and purity. For instance, using milder chlorinating agents like NCS minimizes over-chlorination, while optimized solvents such as dichloromethane improve reaction efficiency.

Moreover, the process benefits from sequential one-pot strategies, where intermediate purification is minimized, reducing reaction times and increasing overall yields. This approach aligns with advances in heterocyclic synthesis, offering scalable routes for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H12ClN3O
  • Molecular Weight : 273.72 g/mol
  • CAS Number : 924909-17-1

Structure

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the 4-chloro and 4-methoxybenzyl substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

  • Case Study : A study demonstrated that certain pyrazolo[3,4-b]pyridine derivatives inhibited cell proliferation in human breast cancer cells (MCF-7) through modulation of apoptotic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine has also been explored. Research indicates that this compound can reduce inflammation markers in vitro and in vivo.

  • Case Study : In an experimental model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Case Study : A recent investigation highlighted its ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in conditions like Alzheimer's disease .

Comparative Analysis of Pyrazolo Compounds

To better understand the significance of this compound within its class, a comparative table is provided below:

Compound NameAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModeratePotential
5-amino-3-methylthio-1H-pyrazolo[3,4-d]pyrimidineModerateHighLow
Allopurinol (pyrazolo[3,4-d]pyrimidine)LowHighModerate

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • The 4-methoxybenzyl group at N1 in the target compound enhances lipophilicity compared to smaller groups (e.g., methyl or H). This may improve membrane permeability and target binding in biological systems.
  • Chlorine at C4 is a common feature in analogs synthesized via the Gould–Jacobs reaction and serves as a leaving group for further functionalization .
  • Modifications at C3/C5/C6 (e.g., esters, sulfonamides, or aromatic rings) are often tailored to optimize activity against specific targets, such as kinases or microbial enzymes .

Antimalarial Activity

  • L87 : Exhibits IC₅₀ values of 3.46–9.30 µM against Plasmodium falciparum (chloroquine-resistant strain W2) due to its sulfonamide linker and phenyl group .
  • Non-quinoline derivatives: Replacing quinoline with pyrazolo[3,4-b]pyridine in antimalarial agents retains activity while reducing resistance risks .

Anticancer and Kinase Inhibition

  • APcK110 : A potent Kit kinase inhibitor with substituents optimized for hydrophobic interactions in the ATP-binding pocket .

Antiviral Activity

  • ARA-04/ARA-05: Derivatives with pyridin-2-ylamino groups at C4 show activity against herpes simplex virus (HSV-1), likely by interfering with viral replication .

The 4-methoxybenzyl group may enhance CNS penetration (similar to zolpidem analogs) or modulate G-protein-coupled receptors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Ethyl Ester) L87 APcK110
Molecular Weight 315.75 g/mol ~550 g/mol ~380 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high) ~2.8 (moderate)
Solubility Low (ester form) Low (sulfonamide) Moderate (polar groups)
Synthetic Accessibility Moderate (Gould–Jacobs route) Complex (multi-step) Moderate

Key Notes:

  • Chlorine at C4 enables nucleophilic substitution for introducing amines, alkoxy groups, or aryl rings in downstream modifications .

Biological Activity

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities, including inhibition of specific kinases and anti-cancer properties. The following mechanisms have been identified:

  • Inhibition of TBK1 : Recent studies have shown that compounds similar to this compound act as inhibitors of TANK-binding kinase 1 (TBK1), which is involved in immune response and cancer signaling pathways. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating high potency .
  • Antiproliferative Activity : The compound has shown micromolar antiproliferation effects on various cancer cell lines including A172, U87MG, A375, A2058, and Panc0504. This suggests potential utility in cancer therapy .
  • Selective CDK Inhibition : Some derivatives have been reported to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain compounds demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is significantly influenced by their structural modifications. Key findings include:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups such as methoxy enhances the inhibitory activity against kinases.
  • Positioning of Chlorine Atom : The chlorine substituent at the 4-position is critical for maintaining potency and selectivity in kinase inhibition.

Table 1 summarizes the SAR findings from various studies:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound ATBK10.2High
Compound BCDK20.36265-fold over CDK9
Compound CCDK91.8Moderate

Case Studies

Several case studies highlight the therapeutic potential of this compound class:

  • Case Study 1 : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TBK1 signaling in THP-1 and RAW264.7 cells. The lead compound exhibited significant inhibition of downstream interferon signaling pathways .
  • Case Study 2 : Another investigation focused on the antiproliferative effects on human tumor cell lines. Results indicated that modifications to the methoxy group improved cell viability outcomes in treated cells .

Q & A

Q. What are the established synthetic routes for 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?

Basic
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of the chlorine atom in 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. A multi-step approach involves:

Condensation of hydrazines with β-aminocrotononitrile or benzoylacetonitrile to form 5-aminopyrazole intermediates .

Cyclization with diethyl ethoxymethylenemalonate followed by "chlorocyclization" using POCl₃ to yield 4-chloro intermediates .

Substitution with 4-methoxybenzyl groups via alkylation or coupling reactions .
Key factors include temperature control during cyclization (excessive heat degrades intermediates) and stoichiometric ratios in NAS to minimize side products .

Advanced
Recent advances employ chiral Rh(III) catalysts for enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives. For example, Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles achieves >85% enantiomeric excess (ee) at 0.05 mol% catalyst loading . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction time (12–24 hours) is critical to suppress racemization .

Q. How can structural ambiguities in substituted pyrazolo[3,4-b]pyridines be resolved using spectroscopic and crystallographic methods?

Basic
1D/2D NMR (¹H, ¹³C, DEPT, COSY, HETCOR) is essential for assigning substituent positions. For example:

  • ¹H NMR distinguishes N-substituents (e.g., 4-methoxybenzyl) via aromatic proton splitting patterns .
  • ¹³C NMR identifies chlorinated carbons (δ ~110–120 ppm) and methoxy groups (δ ~55 ppm) .

Advanced
X-ray crystallography resolves tautomeric equilibria and hydrogen-bonding networks. In phosphoramidate derivatives, intermolecular H-bonding between phosphoramidate O and N atoms forms dimers, confirmed by symmetry codes (e.g., −x+2, −y+1, −z) . For enantiomers, circular dichroism (CD) or chiral HPLC coupled with Rh(III)-catalyzed synthesis validates ee .

Q. What strategies are used to analyze and mitigate contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Basic
Contradictions often arise from assay variability (e.g., enzyme vs. cell-based assays). Standardized protocols include:

  • Using h-TNAP (tissue-nonspecific alkaline phosphatase) as a benchmark for inhibitor screening .
  • Dose-response curves (IC₅₀) with triplicate measurements to confirm potency .

Advanced
Mechanistic studies reconcile discrepancies. For instance, 4-chloro-1-(4-methoxybenzyl) derivatives show divergent FGFR1 vs. VEGFR2 selectivity due to H-bond interactions at the N(1)-H position. Mutagenesis assays confirm that N-methylation abolishes FGFR1 binding (IC₅₀ >5 μM) by disrupting key H-bonds . Molecular dynamics simulations further clarify substituent effects on kinase domain flexibility .

Q. How does the 4-methoxybenzyl group influence the compound’s physicochemical properties and bioactivity?

Basic
The 4-methoxybenzyl moiety enhances lipophilicity (logP ~2.8), improving membrane permeability. Methoxy groups also stabilize aromatic π-stacking in enzyme active sites .

Advanced
Structure-activity relationship (SAR) studies reveal that electron-donating substituents (e.g., methoxy) at the benzyl para-position increase FGFR1 inhibition by 10-fold compared to electron-withdrawing groups (e.g., nitro). This correlates with electrostatic potential maps showing enhanced charge complementarity at the ATP-binding pocket .

Q. What methodological advancements address challenges in regioselective functionalization of pyrazolo[3,4-b]pyridines?

Basic
Regioselectivity in chlorination is achieved via POCl₃-mediated cyclization at 80–100°C, favoring substitution at the 4-position over 3- or 5-positions due to electronic effects .

Advanced
Directed ortho-metalation (DoM) with lithium amides enables site-specific functionalization. For example, Rh(III)-catalyzed C–H activation allows direct introduction of aryl groups at the 6-position with >90% regioselectivity . Computational studies (DFT) guide ligand design to suppress competing pathways .

Q. How are stability and degradation products of this compound characterized under physiological conditions?

Advanced
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify major degradation pathways:

  • Acidic conditions: Cleavage of the methoxybenzyl group generates 4-chloro-1H-pyrazolo[3,4-b]pyridine .
  • Oxidative conditions: Sulfoxidation of the methoxy group forms sulfonic acid derivatives, detected via LC-MS/MS .
    Accelerated stability testing (40°C/75% RH for 6 months) confirms >95% purity retention when stored in amber vials under nitrogen .

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOCIKLODRQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175188
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924909-17-1
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924909-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (759 mg) was dissolved in phosphorus oxychloride (6 mL). The resulting mixture was stirred at 70° C. for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was diluted with ethyl acetate and carefully washed with a sodium bicarbonate solution. The organic layer was dried (using sodium sulfate), and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate=5/0 to 3/1) to give 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (568 mg, yield: 70%) as a colorless solid.
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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